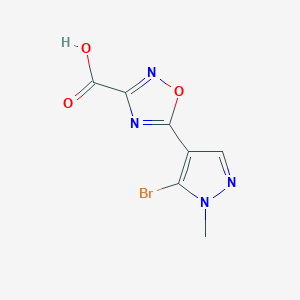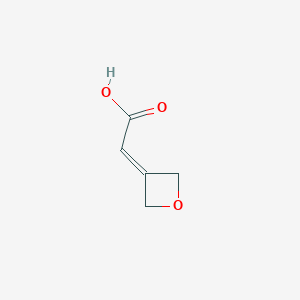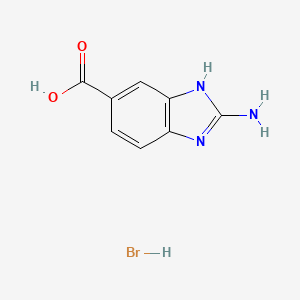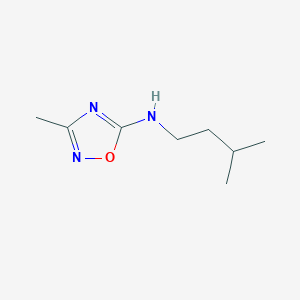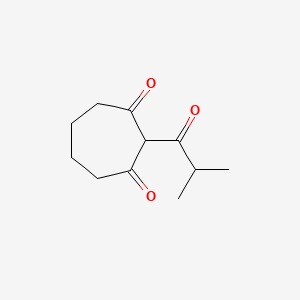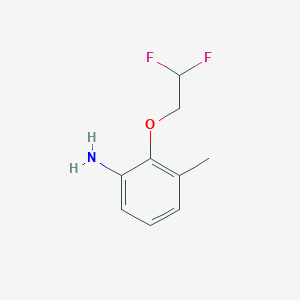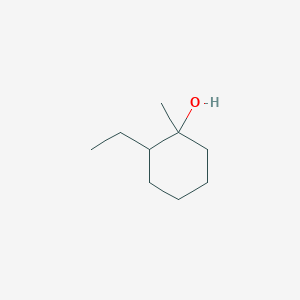
2-Ethyl-1-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-methylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of an ethyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Ethyl-1-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Ethyl-1-methylcyclohexanone in large-scale reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Ethyl-1-methylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of 2-Ethyl-1-methylcyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-Ethyl-1-methylcyclohexanone
Reduction: this compound
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-Ethyl-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-methylcyclohexan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Ethyl-1-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-Ethyl-2-methylcyclohexanol: Similar in structure but with different positional isomers.
Methylcyclohexanol: Lacks the ethyl group, resulting in different chemical properties.
1-Ethyl-2-methylcyclohexane: A hydrocarbon analog without the hydroxyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-ethyl-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-8-6-4-5-7-9(8,2)10/h8,10H,3-7H2,1-2H3 |
InChI Key |
SJHFERYLLVRQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


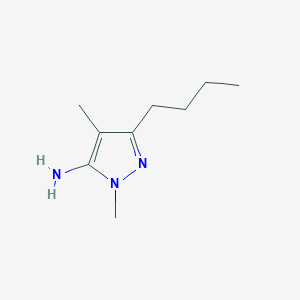
![2-{2-[(2-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13314729.png)

![N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B13314746.png)

![4-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol](/img/structure/B13314757.png)
![2-{[(3-Hydroxybutyl)amino]methyl}phenol](/img/structure/B13314761.png)
